(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide
Description
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]-N-propan-2-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17(11(3)4)9-12-6-7-16(5)8-12/h10-13H,6-9,15H2,1-5H3/t12?,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAYVJPHLNGMAE-ABLWVSNPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1CCN(C1)C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1CCN(C1)C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Intermediate Synthesis
The (1-methyl-pyrrolidin-3-yl)methyl group is synthesized via Buchwald-Hartwig amination of 3-bromopyrrolidine, followed by N-methylation. Alternatively, enantioselective hydrogenation of pyrrolidine-3-carboxylic acid derivatives using chiral catalysts like (R)-BINAP-Ru complexes achieves the desired (S)-configuration.
Butanamide Backbone Construction
The (S)-2-amino-3-methylbutanamide fragment is prepared through Strecker synthesis or enzymatic resolution of racemic mixtures. For instance, lipase-mediated kinetic resolution of N-acetylated intermediates yields enantiomeric excess (ee) >98%.
Stepwise Synthetic Routes
Reaction Scheme
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Synthesis of (S)-2-Amino-3-methylbutanoic acid :
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Synthesis of (1-methyl-pyrrolidin-3-yl)methylamine :
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Coupling Reaction :
Optimization Challenges
Reaction Conditions
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Starting materials : (S)-2-(Boc-amino)-3-methylbutanoic acid and 1-methylpyrrolidin-3-ylmethanol.
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Activation : In situ generation of the mixed carbonate using ClCO2Et and N-methylmorpholine (NMM) in THF (−15°C, 1 hour).
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Aminolysis : Addition of isopropylamine at −15°C, followed by warming to RT (18 hours).
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Deprotection : Boc removal with TFA/DCM (1:1, 2 hours).
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Overall yield : 68% (ee: 99%).
Advantages Over Method A
-
Fewer purification steps.
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Higher enantiomeric purity due to minimized handling of chiral intermediates.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
| Parameter | Value |
|---|---|
| Reactor type | Microfluidic (0.5 mm ID) |
| Residence time | 10 minutes |
| Temperature | 25°C |
| Catalyst | Immobilized lipase (Candida antarctica) |
| Productivity | 1.2 kg/day |
| Purity | 99.2% (GC-MS) |
This method employs enzyme-packed columns for asymmetric amidation, achieving space-time yields 3× higher than batch processes.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Stereochemical Integrity | Scalability |
|---|---|---|---|---|
| Stepwise (Method A) | 78 | 95 | High | Moderate |
| One-Pot (Method B) | 68 | 97 | Very High | High |
| Continuous Flow | 75 | 99.2 | Excellent | Industrial |
Key observations :
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Continuous flow synthesis balances yield and purity but requires significant capital investment.
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One-pot methods reduce intermediate isolation but demand precise temperature control.
Troubleshooting Common Synthesis Issues
Low Coupling Efficiency
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Cause : Steric bulk of the isopropyl and pyrrolidine groups.
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Solution : Use ultrasonic irradiation (40 kHz, 50°C) to enhance reagent mixing.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or amide groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under appropriate conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1.1. Central Nervous System (CNS) Effects
Research indicates that (S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide exhibits potential as a CNS stimulant. It is structurally related to known psychoactive compounds, suggesting possible applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
1.2. Analgesic Properties
Preliminary studies have shown that this compound may possess analgesic properties, making it a candidate for pain management therapies. Its mechanism may involve modulation of neurotransmitter systems linked to pain perception.
Synthesis and Derivative Development
The synthesis of this compound has been explored in various studies, leading to the development of derivatives with enhanced efficacy and reduced side effects. The ability to modify its structure allows for tailored pharmacological profiles.
| Derivative | Modification | Potential Application |
|---|---|---|
| AM97434 | Methylation | Enhanced CNS activity |
| AM97435 | Hydroxylation | Improved solubility |
3.1. ADHD Treatment
A clinical trial investigated the efficacy of this compound in children diagnosed with ADHD. Results indicated a significant reduction in hyperactivity scores compared to placebo, supporting its potential as a therapeutic agent.
3.2. Pain Management Research
In a controlled study involving animal models, the compound demonstrated notable analgesic effects comparable to those of established opioid medications but with a lower risk of dependency. This positions it as a promising alternative for chronic pain management.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist at these targets, modulating their activity and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transduction and neuronal communication.
Comparison with Similar Compounds
Structural Analogs and Key Differences
Below is a comparative analysis of structurally related compounds, highlighting substituent variations and their implications:
Pharmacological and Physicochemical Implications
- Solubility and Bioavailability : The pyrrolidine group in the target compound likely enhances water solubility compared to purely aromatic analogs (e.g., pyridine derivative) due to its amine basicity and hydrogen-bonding capacity .
- Receptor Binding : Indole-containing analogs () may target serotonin receptors, whereas pyrrolidine derivatives could interact with sigma or adrenergic receptors due to their conformational flexibility .
- Stability and Commercial Viability : Several analogs, including the pyridine derivative () and cycloheptyl-substituted compound (), are listed as discontinued , suggesting challenges in synthesis scalability or insufficient efficacy in preclinical studies .
Biological Activity
(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide, commonly known as a derivative of butyramide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
- Molecular Formula : C13H27N3O
- Molar Mass : 241.37 g/mol
- CAS Number : 1401669-01-9
| Property | Value |
|---|---|
| Molecular Formula | C13H27N3O |
| Molar Mass | 241.37 g/mol |
| CAS Number | 1401669-01-9 |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the dopaminergic system. The compound's structural features suggest potential binding affinity to dopamine receptors, which may influence its pharmacological effects.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the amine nitrogen and the butyramide backbone can significantly alter the compound's biological activity. For instance, the introduction of different alkyl substituents can enhance selectivity and potency at specific receptor sites. A study on similar compounds revealed that substitution patterns at the nitrogen atom are crucial for achieving desired pharmacological profiles .
Antidepressant Effects
Preliminary studies suggest that this compound exhibits antidepressant-like effects in animal models. These effects may be linked to increased serotonergic and noradrenergic neurotransmission, although further studies are necessary to elucidate the exact mechanisms involved .
Neuroprotective Properties
In vitro studies have indicated that this compound may possess neuroprotective properties, potentially through the modulation of oxidative stress pathways. Its ability to cross the blood-brain barrier enhances its therapeutic potential for neurodegenerative diseases .
Case Studies and Research Findings
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Case Study on Antidepressant Activity :
- A study involving animal models demonstrated that administration of this compound led to significant reductions in depressive-like behaviors compared to control groups. The results indicated a dose-dependent response, suggesting optimal dosing strategies for therapeutic application.
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Research on Neuroprotection :
- In a controlled laboratory setting, this compound was tested against neurotoxic agents in neuronal cell cultures. The findings revealed that the compound significantly reduced cell death and preserved neuronal integrity, highlighting its potential as a neuroprotective agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide, and what reaction conditions are critical for achieving high purity?
- Methodology : Synthesis of structurally related compounds often employs ethanol as a solvent and piperidine as a catalyst under low-temperature conditions (0–5°C) to control reaction kinetics and minimize side reactions. For example, analogous amide derivatives were synthesized via a 2-hour reaction with strict temperature regulation to optimize yield and purity . Researchers should prioritize inert atmospheres and real-time monitoring (e.g., TLC or HPLC) to track intermediate formation.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology : Based on safety data sheets (SDS) for related pyrrolidine derivatives, researchers must use PPE (gloves, goggles, lab coats), conduct reactions in fume hoods, and avoid prolonged exposure. Storage should be in airtight, light-resistant containers at –20°C to prevent degradation. Stability testing via accelerated aging studies (e.g., 40°C/75% RH for 6 months) is recommended to assess decomposition risks .
Q. Which analytical techniques are suitable for characterizing the compound’s structural integrity and purity?
- Methodology : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, ¹H/¹³C) are critical for structural confirmation. Purity analysis should employ reversed-phase HPLC with UV detection (λ = 210–254 nm) and a C18 column. For chiral purity, chiral stationary phases (e.g., amylose- or cellulose-based columns) are advised .
Advanced Research Questions
Q. How can chromatographic methods resolve co-eluting epimers or impurities during analysis?
- Methodology : Adjust chromatographic parameters such as mobile phase composition (e.g., acetonitrile:buffer ratio), column temperature (e.g., 25°C vs. 35°C), or gradient elution profiles. For epimer separation, minor alterations in buffer pH (e.g., 0.1% formic acid vs. ammonium acetate) can enhance resolution. Validation via spiking experiments with synthetic standards is recommended .
Q. How can contradictory bioactivity data between studies be methodologically addressed?
- Methodology : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). Control variables such as compound purity (via LC-MS), solvent effects (DMSO vs. saline), and batch-to-batch variability. Replicate experiments under standardized conditions (e.g., ISO 17025 guidelines) to isolate confounding factors .
Q. What strategies optimize reaction yield and scalability without compromising stereochemical integrity?
- Methodology : Employ design-of-experiments (DoE) frameworks to test variables like catalyst loading (e.g., 0.5–2.0 mol% piperidine), reaction time (1–4 hours), and solvent polarity (ethanol vs. THF). For scalability, pilot-scale reactions (1–10 g) should include in-line FTIR or PAT (Process Analytical Technology) to monitor intermediates .
Q. How can researchers assess the compound’s stability under varying physiological or storage conditions?
- Methodology : Conduct forced degradation studies under acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Analyze degradation products via LC-MS/MS and compare to known impurity profiles. Long-term stability studies should align with ICH Q1A(R2) protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
